Cas no 478482-75-6 (GSK3β inhibitor II)

GSK3β inhibitor II structure
Produktname:GSK3β inhibitor II
CAS-Nr.:478482-75-6
MF:C14H10IN3OS
MW:395.218173503876
MDL:MFCD04974171
CID:831502
PubChem ID:6539732
GSK3β inhibitor II Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- GSK-3β Inhibitor II
- GSK-3 Inhibitor II
- PYRIDINE, 4-[5-[[(3-IODOPHENYL)METHYL]THIO]-1,3,4-OXADIAZOL-2-YL]-
- 2-(3-iodobenzylthio)-5-(pyridin-4-yl)-1,3,4-oxadiazole
- 2-thio(3-iodobenzyl)-5-(1-pyridyl)-[1,3,4]oxadiazole
- 2-Thio(3-iodobenzyl)-5-(1-pyridyl)-[1,3,4]-oxadiazole
- AC1O702O
- CHEMBL288064
- CTK8E9270
- Glycogen Synthase Kinase-3beta Inhibitor II
- GSK-3b Inhibitor II
- GSK-3beta Inhibitor II
- HMS3229G14
- SureCN5022122
- GSK3β inhibitor II
- HY-14679
- CS-0003507
- 478482-75-6
- TIBPO
- HMS3265F18
- MS-26647
- CHEBI:91342
- K00026
- GSK3beta Inhibitor II
- GSK-3beta Inhibitor II?
- G65367
- 2-[(3-iodophenyl)methylsulfanyl]-5-pyridin-4-yl-1,3,4-oxadiazole
- Z2216900420
- 4-(5-{[(3-iodophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine
- DTXSID10424894
- SDCCGSBI-0086753.P003
- oxadiazole-pyridyl containing compound 12
- BDBM8552
- GTPL5978
- Pyridine,4-[5-[[(3-iodophenyl)methyl]thio]-1,3,4-oxadiazol-2-yl]-
- 2-((3-Iodobenzyl)thio)-5-(pyridin-4-yl)-1,3,4-oxadiazole
- Q27077899
- DA-53751
- SCHEMBL5022122
- HMS3265E18
- HMS3265E17
- HMS3265F17
- gsk-3? inhibitor II
- HSCI1_000107
- A Inhibitor II
- 2-{[(3-iodophenyl)methyl]sulfanyl}-5-(pyridin-4-yl)-1,3,4-oxadiazole
- GSK3
- BRD-K09991945-001-01-2
- 2-[(3-iodophenyl)methylsulfanyl]-5-(4-pyridyl)-1,3,4-oxadiazole
- CCG-206842
-
- MDL: MFCD04974171
- Inchi: InChI=1S/C14H10IN3OS/c15-12-3-1-2-10(8-12)9-20-14-18-17-13(19-14)11-4-6-16-7-5-11/h1-8H,9H2
- InChI-Schlüssel: ZRHRPGSSSVYBRG-UHFFFAOYSA-N
- Lächelt: C1=CC(=CC(=C1)I)CSC2=NN=C(C3=CC=NC=C3)O2
Berechnete Eigenschaften
- Genaue Masse: 394.95893g/mol
- Monoisotopenmasse: 394.95893g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 4
- Schwere Atomanzahl: 20
- Anzahl drehbarer Bindungen: 4
- Komplexität: 304
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topologische Polaroberfläche: 77.1Ų
Experimentelle Eigenschaften
- Dichte: 1.79±0.1 g/cm3 (20 ºC 760 Torr),
- Löslichkeit: Insuluble (5.5E-3 g/L) (25 ºC),
GSK3β inhibitor II Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-14679-5mg |
GSK3β inhibitor II |
478482-75-6 | 99.76% | 5mg |
¥900 | 2024-05-24 | |
SHENG KE LU SI SHENG WU JI SHU | sc-24020-5mg |
GSK-3 Inhibitor II, |
478482-75-6 | ≥95% | 5mg |
¥602.00 | 2023-09-05 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci16616-10mg |
GSK-3β Inhibitor II |
478482-75-6 | 98% | 10mg |
¥2022.00 | 2023-09-09 | |
MedChemExpress | HY-14679-50mg |
GSK3β inhibitor II |
478482-75-6 | 99.76% | 50mg |
¥5500 | 2024-05-24 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci16616-5mg |
GSK-3β Inhibitor II |
478482-75-6 | 98% | 5mg |
¥1058.00 | 2023-09-09 | |
MedChemExpress | HY-14679-10mM*1mLinDMSO |
GSK3β inhibitor II |
478482-75-6 | 99.76% | 10mM*1mLinDMSO |
¥990 | 2023-07-26 | |
Cooke Chemical | LN4627749-10mg |
GSK-3βInhibitorII |
478482-75-6 | ≥98% | 10mg |
RMB 2372.00 | 2025-02-21 | |
SHENG KE LU SI SHENG WU JI SHU | sc-24020A-25mg |
GSK-3 Inhibitor II, |
478482-75-6 | ≥95% | 25mg |
¥2181.00 | 2023-09-05 | |
MedChemExpress | HY-14679-10mM*1 mL in DMSO |
GSK3β inhibitor II |
478482-75-6 | 99.76% | 10mM*1 mL in DMSO |
¥990 | 2024-05-24 | |
A2B Chem LLC | AD24687-50mg |
GSK-3 Inhibitor II |
478482-75-6 | 97% | 50mg |
$440.00 | 2023-12-30 |
GSK3β inhibitor II Verwandte Literatur
-
Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
-
Boosa Venu,Bilakanti Vishali,Gutta Naresh,Velisoju Vijay Kumar,Medak Sudhakar,Ramineni Kishore,Jorge Beltramini,Muxina Konarova,Akula Venugopal Catal. Sci. Technol., 2016,6, 8055-8062
-
Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
-
Xinyun Wu,Richard D. Oleschuk,Natalie M. Cann Analyst, 2012,137, 4150-4161
-
5. Back matter
478482-75-6 (GSK3β inhibitor II) Verwandte Produkte
- 1339903-09-1(2-(4-Ethylphenoxy)-N,N-dimethylethanamine)
- 1825511-29-2(N-[3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl]but-2-ynamide)
- 2228993-24-4(1-(2-bromo-3-nitrophenyl)-2-fluoroethan-1-ol)
- 1018443-33-8(Isopropyl-methyl-(S)-pyrrolidin-3-yl-amine)
- 881889-34-5(1-(but-3-yn-2-yl)-2-methoxybenzene)
- 1206776-43-3(N-(4-bromo-3-cyanophenyl)methanesulfonamide)
- 401909-55-5(1-(1h-pyrrol-2-yl)methanamine Hydrochloride (1:1))
- 1782595-43-0(1-(quinolin-4-yl)cyclohexylmethanamine)
- 2138085-44-4(2-benzyl(cyclopropyl)carbamoyl-5-(methoxymethyl)pyridine-3-carboxylic acid)
- 2228375-51-5(O-4-(1,3-benzothiazol-2-yl)-2-methylbutan-2-ylhydroxylamine)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:478482-75-6)GSK3β inhibitor II

Reinheit:99%
Menge:25mg
Preis ($):215.0
atkchemica
(CAS:478482-75-6)GSK3β inhibitor II

Reinheit:95%+
Menge:1g/5g/10g/100g
Preis ($):Untersuchung